molecular formula C15H14O2S B3055421 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- CAS No. 646450-98-8

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

Cat. No.: B3055421
CAS No.: 646450-98-8
M. Wt: 258.3 g/mol
InChI Key: GSGIFMNYUZLTAS-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]thiochromene-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGIFMNYUZLTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(S1)C3=CC=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432619
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646450-98-8
Record name 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- typically involves the cyclization of lapachol under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of lapachol to β-lapachone .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears the query contains a typo. The user is asking about "2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-" but all the search results refer to "3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione". Assuming the user meant "3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione", the following information can be provided:

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, commonly known as $name$, is a versatile compound frequently employed in chemical synthesis . It has the molecular formula C15H14O3 and a molecular weight of 242.2699 .

Scientific Research Applications

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione serves as a key intermediate in the production of various organic molecules due to its unique structure and reactivity . In chemical synthesis, it acts as a building block for creating complex structures, enabling the formation of novel compounds with diverse properties and functionalities . Its structural features make it a valuable starting material for the construction of biologically active molecules, pharmaceuticals, agrochemicals, and materials with specific applications . The characteristic reactivity of this compound also makes it a valuable tool in the development of advanced synthetic methodologies, facilitating the efficient and selective synthesis of target molecules .

Furthermore, 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone) has anti-inflammatory and anti-arthritic activities .

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- involves the inhibition of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound induces DNA damage and triggers apoptosis in cancer cells. Additionally, it modulates the production of pro-inflammatory cytokines and nitric oxide, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]thiopyran-5,6-dione
  • Common Name : β-Lapachone (or Beta-Lapachone)
  • CAS Number : 4707-32-8 .
  • Molecular Formula : C₁₅H₁₄O₂S
  • Structure: Features a thiopyran (sulfur-containing) ring fused to a naphthoquinone moiety, with two methyl groups at the 2-position .

Comparison with Structurally Similar Compounds

β-Lapachone vs. Oxygenated Pyran Derivatives

Compound : 2H-Naphtho[1,2-b]pyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- (Oxygen analog of β-lapachone)

  • Structural Difference : Replaces sulfur in the thiopyran ring with oxygen.
  • Bioactivity: Oxygenated analogs (e.g., β-lapachone derivatives) show reduced radiosensitization efficacy compared to the thiopyran variant, suggesting sulfur’s critical role in binding specificity .

Comparison with Naphthoquinone Derivatives

Compound : Buparvaquone (3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione)

  • Structural Difference : Lacks the thiopyran ring and features a tert-butylcyclohexyl group.
  • Bioactivity :
    • Antileishmanial Activity : Both compounds target Leishmania spp., but β-lapachone shows broader enzyme inhibition (e.g., NADH-fumarate reductase) compared to Buparvaquone’s narrower target profile .
    • Solubility : Buparvaquone’s bulky substituent may reduce aqueous solubility, limiting bioavailability compared to β-lapachone’s compact structure .

Compound: 2-Phenoxy-1,4-naphthoquinone (B6)

  • Structural Difference: Contains a phenoxy group instead of a fused thiopyran ring.
  • Photodynamic Activity: B6 generates reactive oxygen species (ROS) under light, whereas β-lapachone’s mechanism is light-independent, relying on redox cycling via NAD(P)H quinone oxidoreductase 1 (NQO1) .

Photochromic 2H-Naphtho[1,2-b]pyran Derivatives

Compound : 5-Methoxycarbonyl-2H-naphtho[1,2-b]pyran

  • Structural Difference : Substituted with a methoxycarbonyl group at the 5-position.
  • Photochromism : Exhibits rapid fading of photogenerated isomers compared to 5-methyl-substituted analogs. β-Lapachone, however, lacks significant photochromic activity due to steric hindrance from dimethyl groups and the electron-withdrawing thiopyran-dione system .

Compound : 6-Substituted-2,2-dimethyl-2H-naphtho[1,2-b]pyran Dimers

  • Thermal Stability : Dimers with aryl or alicyclic substituents show slower thermal fade rates than β-lapachone, which is thermally stable under biological conditions .

Thiopyran Analogs with Varied Substituents

Compound : 3,4-Dihydro-4-methyl-2H-naphtho[1,2-b]thiopyran (CAS 6087-82-7)

  • Structural Difference : Single methyl group at the 4-position vs. β-lapachone’s 2,2-dimethyl groups.

Tabulated Comparison of Key Compounds

Compound Name Structure Highlights Key Applications Notable Properties/Findings References
β-Lapachone Thiopyran, 2,2-dimethyl, naphthoquinone Radiosensitization, Antiparasitic DER = 3.51 ± 0.42 with 5-bromodeoxycytidine
Buparvaquone tert-Butylcyclohexyl, naphthoquinone Antileishmanial Narrower enzyme target profile
5-Methoxycarbonyl-2H-naphthopyran Methoxycarbonyl at 5-position Photochromic materials Rapid thermal fade
4-Methyl-thiopyran analog 4-methyl, thiopyran N/A (chemical intermediate) Lower molecular weight (MW = 214.33 g/mol)

Biological Activity

2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-, commonly referred to as β-lapachone, is a naphthoquinone derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in treating various diseases such as cancer and parasitic infections. This article aims to provide a comprehensive overview of the biological activity of β-lapachone, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14O2S
  • CAS Number : 646450-98-8

The structure of β-lapachone features a naphthoquinone core that is essential for its biological activity. The presence of the thiopyran moiety contributes to its unique pharmacological properties.

β-lapachone exhibits multiple mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Inhibition of Enzymatic Activity : β-lapachone has been shown to inhibit key enzymes involved in cellular metabolism and survival pathways in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.

Anticancer Properties

Numerous studies have investigated the anticancer effects of β-lapachone:

  • Efficacy Against Cancer Cell Lines : Research indicates that β-lapachone demonstrates cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines. The compound's IC50 values vary across different cell types, suggesting differential sensitivity .
Cell LineIC50 (µM)Reference
MCF-710
PC-35
A5498

Antiparasitic Activity

β-lapachone has shown promising results in treating parasitic infections:

  • Trypanocidal Activity : Studies have demonstrated that β-lapachone possesses significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The encapsulation of β-lapachone in cyclodextrin complexes enhances its solubility and trypanocidal efficacy .

Case Studies

  • In Vitro Studies : In vitro assays revealed that β-lapachone effectively inhibited the growth of T. cruzi epimastigotes and trypomastigotes with enhanced potency when formulated with cyclodextrins .
  • In Vivo Models : Animal models treated with β-lapachone demonstrated reduced parasitemia and improved survival rates compared to untreated controls.

Q & A

Basic: What synthetic strategies are used to produce β-lapachone derivatives, and how do structural modifications influence bioactivity?

Methodological Answer:
β-Lapachone is synthesized via cyclization of lapachol or related naphthoquinones. Structural modifications at the pyran ring (position 2) or benzene ring (positions 8 and 9) are common. For example:

  • 2,2-Dimethyl derivatives (e.g., β-lapachone) show potent inhibition of RNA-dependent DNA polymerase and cytotoxicity in leukemia models .
  • 2-Methyl-2-phenyl substitutions (e.g., compound 10e) retain reverse transcriptase inhibition but require in vivo validation for therapeutic efficacy .
    Key Techniques:
  • Schlenk techniques for air-sensitive reactions.
  • HPLC and NMR for purity validation and structural confirmation .

Basic: What in vitro assays are recommended to evaluate β-lapachone’s inhibition of DNA topoisomerases?

Methodological Answer:

  • DNA Relaxation Assays: Purified human DNA topoisomerase I/II is incubated with supercoiled DNA and β-lapachone. Inhibition is quantified via gel electrophoresis (e.g., reduced relaxed DNA bands indicate activity) .
  • Cytotoxicity Screening: Drug-sensitive vs. resistant cell lines (e.g., leukemia, solid tumors) are treated with β-lapachone. IC₅₀ values are calculated using MTT or clonogenic assays .
    Critical Controls:
  • Camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor) as positive controls.
  • Include catalase to mitigate ROS-mediated false positives .

Advanced: How do metabolic pathways affect β-lapachone’s pharmacokinetics and therapeutic window?

Methodological Answer:

  • Phase II Metabolism: β-Lapachone is conjugated to glucosylsulfate in mammals, detected via LC-MS/MS. This metabolite is renally excreted, reducing systemic bioavailability .
  • NQO1-Dependent Activation: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) reduces β-lapachone to a hydroquinone, generating ROS. Tumors with high NQO1 expression show selective toxicity .
    Analytical Tools:
  • Stable isotope tracing to track metabolic fate.
  • NQO1 knockout models to validate enzyme-specific effects .

Advanced: What formulation strategies improve β-lapachone’s solubility and bioavailability for cancer therapy?

Methodological Answer:

  • Nanocarrier Systems: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes encapsulate β-lapachone, enhancing aqueous solubility and tumor targeting .
  • Prodrug Design: PEGylation or conjugation to tumor-specific ligands (e.g., folate) reduces off-target toxicity .
    Key Metrics:
  • Drug Loading Efficiency (DLE): Optimized via solvent evaporation.
  • Pharmacokinetic Profiling: AUC and Cmax measured in rodent models .

Advanced: How can molecular docking predict β-lapachone’s efficacy against parasitic targets like Leishmania spp.?

Methodological Answer:

  • Target Selection: Docking against Leishmania enzymes (e.g., trypanothione reductase, cytochrome b) using software like AutoDock Vina.
  • Validation: Compare binding scores with known inhibitors (e.g., Buparvaquone). β-Lapachone shows high affinity for lipid biosynthesis enzymes, suggesting multi-target action .
    Parameters:
  • Grid Box Size: Adjusted to active site dimensions.
  • MM-PBSA Calculations to estimate binding free energy .

Data Contradiction: Why do some β-lapachone derivatives exhibit poor in vivo efficacy despite strong in vitro enzyme inhibition?

Methodological Answer:

  • Metabolic Instability: Derivatives like 9-chloro-substituted compounds may undergo rapid hepatic degradation, reducing plasma exposure .
  • Off-Target Effects: Non-specific ROS generation can damage normal tissues, narrowing the therapeutic index .
    Resolution Strategies:
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Link in vitro IC₅₀ to in vivo dosing regimens.
  • Tissue Distribution Studies: Radiolabeled tracers quantify drug accumulation in tumors vs. healthy organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Reactant of Route 2
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-

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